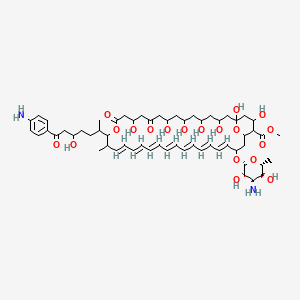
2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one is an organic compound that features a fluorinated phenyl group attached to an isoindolinone core
Métodos De Preparación
The synthesis of 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of nickel dichloride with substituted phenyl ligands, followed by characterization using techniques such as elemental analysis, FT-IR, ESI–MS, and X-ray single crystal diffraction .
Análisis De Reacciones Químicas
2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one can be compared with other similar compounds, such as 2-(4-Fluoro-phenyl)-ethylamine and other fluorinated phenyl derivatives. These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its isoindolinone core, which imparts distinct chemical and biological properties .
Similar Compounds
- 2-(4-Fluoro-phenyl)-ethylamine
- 4-Fluorophenylacetylene
- 4-(4-Chloro-phenyl)-1-{3-[2-(4-Fluoro-phenyl)-[1,3]dithiolan-2-yl]-propyl}-piperidin-4-ol
Propiedades
Fórmula molecular |
C14H10FNO |
|---|---|
Peso molecular |
227.23 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H10FNO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2 |
Clave InChI |
GEGZBSFUOBTQNX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B12047574.png)

![Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12047584.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(3-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12047608.png)

![[4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047613.png)
![N-(1H-indol-3-ylmethylideneamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B12047630.png)



![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12047664.png)


